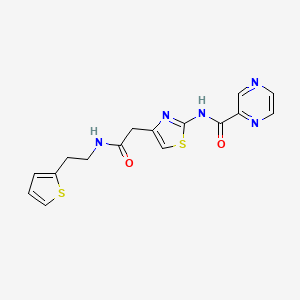

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S2/c22-14(19-4-3-12-2-1-7-24-12)8-11-10-25-16(20-11)21-15(23)13-9-17-5-6-18-13/h1-2,5-7,9-10H,3-4,8H2,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYNAXQEXJEHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the thiazole intermediate.

Incorporation of the Thiophene Moiety: The thiophene group is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or sulfone, while reduction of the carbonyl group can produce the corresponding alcohol or amine.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrazine moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Research suggests that the thiazole and pyrazine structures contribute to this activity by disrupting microbial cell membranes or inhibiting vital enzymatic processes.

Anti-inflammatory Effects

Studies indicate that compounds with similar structural frameworks can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase, providing a basis for their use in treating inflammatory diseases.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazole Ring : The initial step often includes the reaction of appropriate thioketones with α-bromoacids to form thiazole derivatives.

- Pyrazine Synthesis : Pyrazine derivatives can be synthesized through cyclization reactions involving 1,4-dicarbonyl compounds and hydrazines.

- Final Coupling : The final compound is formed through coupling reactions that link the thiazole and pyrazine moieties with the carboxamide functional group.

In Vitro Studies

In vitro evaluations have been conducted to assess the cytotoxicity and mechanism of action of this compound against various cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation, suggesting potential for development as an anticancer agent.

In Vivo Studies

Preclinical studies involving animal models have demonstrated the efficacy of this compound in reducing tumor size and improving survival rates when administered in therapeutic doses.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Significant reduction in tumor size in treated groups compared to controls |

| Study 2 | Assess antimicrobial efficacy | Effective against both Gram-positive and Gram-negative bacteria |

| Study 3 | Investigate anti-inflammatory effects | Reduced levels of inflammatory markers in serum |

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s thiazole and pyrazine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

Key Observations :

Table 3: Comparative Properties

*Estimated using fragment-based methods.

Key Observations :

- Lipophilicity : The target compound’s LogP (~2.5–3.5) aligns with drug-like molecules, balancing membrane permeability and solubility.

- Biological Activity : Thiazole-pyrazine hybrids (e.g., ) are often explored as kinase inhibitors, suggesting similar pathways for the target compound. Chlorophenyl derivatives () show enhanced bioactivity due to electronic effects.

Challenges and Opportunities

- Synthetic Complexity: The target compound’s thiophen-ethylamino group may require multi-step synthesis, contrasting with simpler pyridinyl analogs ().

- Optimization : Substituent variations (e.g., fluorination, ) could enhance target engagement or pharmacokinetics.

Biological Activity

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological evaluations, and its implications in therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a thiazole ring , a thiophene moiety , and a pyrazine carboxamide group . The synthesis typically involves multiple steps:

- Formation of the Thiazole Ring : Achieved through condensation reactions of appropriate precursors.

- Introduction of the Thiophene Moiety : Utilized via nucleophilic substitution reactions.

- Coupling with Pyrazine Carboxamide : Finalized through amidation techniques using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

2.1 Anticancer Activity

The compound has shown promising results in various studies focused on its anticancer properties. For instance:

- In vitro assays demonstrated that derivatives with similar structural motifs exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3i | A549 | 2.7 |

| 3i | MCF-7 | Not specified |

| 3i | HT-29 | Not specified |

2.2 Acetylcholinesterase Inhibition

Research indicates that compounds containing thiazole and pyrazine moieties may act as effective inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Molecular docking studies have suggested strong binding interactions between these compounds and the active site of AChE, indicating their potential as therapeutic agents for cognitive disorders .

2.3 Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties, particularly against Mycobacterium tuberculosis. In related studies, derivatives showed IC50 values ranging from 1.35 to 2.18 µM against this pathogen, highlighting their relevance in developing anti-tubercular therapies .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : By binding to key enzymes like AChE and topoisomerase II, leading to disrupted cellular processes in cancer cells.

4. Case Studies

Several studies have evaluated the pharmacological potential of compounds related to this compound:

- Study on Acetylcholinesterase Inhibitors :

- Anticancer Evaluation :

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anticancer and neuroprotective applications. Continued exploration of its mechanisms and potential therapeutic uses could lead to significant advancements in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.